2,6-dicyanobenzene-1-sulfonyl chloride
Description
Contextualization within Aromatic Sulfonyl Chlorides and Dicyanobenzene Chemistry
2,6-Dicyanobenzene-1-sulfonyl chloride is an aromatic organic compound that integrates two highly reactive functional groups: a sulfonyl chloride and two nitrile groups, positioned ortho to the sulfonyl chloride on a benzene (B151609) ring. Aromatic sulfonyl chlorides are a well-established class of reagents in organic synthesis, most notably used for the formation of sulfonamides and sulfonate esters. wikipedia.orgbyjus.com Benzenesulfonyl chloride, a primary example, is a versatile reagent in both laboratory and industrial settings. wikipedia.org The reactivity of the sulfonyl chloride group is characterized by its electrophilic nature, readily undergoing nucleophilic substitution at the sulfur atom. beilstein-journals.org
Dicyanobenzene derivatives, particularly phthalonitriles (1,2-dicyanobenzenes), are of significant academic and commercial interest as precursors to phthalocyanines. worldscientific.comnih.govresearchgate.net These macrocyclic compounds have applications in dyes, pigments, and photodynamic therapy. The nitrile groups can undergo cyclotetramerization to form the phthalocyanine (B1677752) core. nih.gov The unique substitution pattern of this compound places it at the intersection of these two important areas of chemical research.
Unique Synergies and Orthogonal Reactivity of Sulfonyl Chloride and Nitrile Functional Groups
The simultaneous presence of a sulfonyl chloride and nitrile groups on the same aromatic ring suggests the potential for unique chemical synergies and orthogonal reactivity. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of another, enabling complex molecular architectures to be constructed in a controlled manner. acs.org
The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and even water. wikipedia.orgnoaa.gov In contrast, the nitrile groups are generally less reactive towards these nucleophiles under standard conditions but can be transformed through reactions such as hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones. chemistrysteps.comyoutube.com This difference in reactivity could allow for selective derivatization of the sulfonyl chloride group while leaving the nitrile functionalities intact for subsequent transformations. For instance, the sulfonyl chloride could be converted to a sulfonamide, and the resulting product could then undergo further reactions at the nitrile positions.
Historical Development and Research Trajectories of Related Aromatic Sulfonyl Halides and Nitriles
The history of aromatic sulfonyl halides is closely tied to the development of sulfa drugs in the early 20th century. openaccesspub.org The discovery of the antibacterial properties of sulfonamides, synthesized from sulfonyl chlorides, marked a significant milestone in medicinal chemistry. openaccesspub.org Since then, the chemistry of sulfonyl halides has expanded significantly, with a wide range of applications in organic synthesis. wikipedia.org
The development of dicyanobenzene chemistry is strongly linked to the discovery and application of phthalocyanine pigments. The synthesis of these robust and intensely colored compounds from phthalonitrile (B49051) precursors has been a subject of research for over a century. More recently, dicyanobenzene derivatives have found applications in materials science and photoredox catalysis, where their electron-accepting properties are exploited. oup.comacs.org
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is warranted due to its potential as a versatile bifunctional building block. The ability to selectively functionalize the sulfonyl chloride and nitrile groups opens up avenues for the synthesis of novel, highly functionalized molecules. For example, it could serve as a precursor for new types of phthalocyanines with unique electronic or solubility properties conferred by the sulfonyl-derived substituent.
Furthermore, the electron-withdrawing nature of the two nitrile groups is expected to significantly influence the reactivity of the sulfonyl chloride group, making it a subject of interest for mechanistic studies in nucleophilic aromatic substitution. beilstein-journals.org The study of this compound could provide valuable insights into the interplay of electronic effects and steric hindrance in ortho-substituted aromatic systems.
Scope and Limitations of the Current Research Landscape for this Bifunctional Compound
The current research landscape for this compound is notably limited. While extensive literature exists on the synthesis and reactivity of both aromatic sulfonyl chlorides and dicyanobenzenes individually, there is a scarcity of studies focusing specifically on this bifunctional compound. Much of the available information is based on predictions and analogies to related structures.
This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic protocols and characterized properties. The opportunity, however, is the potential for novel discoveries in the synthesis of new materials and complex organic molecules. Future research would need to focus on establishing reliable synthetic routes to this compound and thoroughly characterizing its physical and chemical properties.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃ClN₂O₂S |
| Molecular Weight | 226.64 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 225.96037 g/mol |
| Monoisotopic Mass | 225.96037 g/mol |
| Topological Polar Surface Area | 90.1 Ų |
| Heavy Atom Count | 14 |
| Formal Charge | 0 |
| Complexity | 378 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Table 2: Comparative Properties of Related Aromatic Sulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 14.5 |
| 2,6-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 245.51 | 53-56 |
| 2,6-Difluorobenzenesulfonyl chloride | C₆H₃ClF₂O₂S | 212.60 | Not available |
Structure
3D Structure
Properties
CAS No. |
2305377-65-3 |
|---|---|
Molecular Formula |
C8H3ClN2O2S |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
2,6-dicyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-6(4-10)2-1-3-7(8)5-11/h1-3H |
InChI Key |
WUBMRJJYXPSQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)S(=O)(=O)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of 2,6 Dicyanobenzene 1 Sulfonyl Chloride
Pioneering Synthetic Routes and Initial Explorations
The initial approaches to synthesizing 2,6-dicyanobenzene-1-sulfonyl chloride have largely been theoretical, drawing parallels from established methods for other substituted benzenesulfonyl chlorides. The primary strategies considered include direct chlorosulfonation of a dicyanobenzene precursor, oxidative chlorination of a corresponding thiol or disulfide, and a Sandmeyer-type reaction from an amino-dicyanobenzene derivative.
The most direct conceptual route to this compound is the electrophilic substitution of 1,3-dicyanobenzene (B1664544) (isophthalonitrile) with chlorosulfonic acid. researchgate.netnih.gov This method is widely used for the synthesis of various aryl sulfonyl chlorides. orgsyn.org
However, the two cyano groups at the 1 and 3 positions of the benzene (B151609) ring are powerful deactivating groups, making the aromatic ring electron-deficient. This deactivation poses a significant hurdle for electrophilic attack by the chlorosulfonyl group. The reaction, if it proceeds, would require harsh conditions, such as high temperatures and a large excess of chlorosulfonic acid, which could lead to low yields and the formation of unwanted byproducts. The substitution would be expected to occur at the 2-position, between the two cyano groups, due to the meta-directing nature of the nitrile groups.
Table 1: Conceptual Reaction Conditions for Direct Chlorosulfonation of 1,3-Dicyanobenzene
| Parameter | Condition | Rationale |
| Reagent | Chlorosulfonic acid (ClSO₃H) | Source of the sulfonyl chloride group. |
| Substrate | 1,3-Dicyanobenzene | Starting material. |
| Temperature | Elevated (e.g., >100 °C) | To overcome the high activation energy due to the deactivated ring. |
| Stoichiometry | Excess ClSO₃H | To drive the reaction towards the product. |
This table is based on general principles of electrophilic aromatic substitution on deactivated rings and does not represent experimentally verified conditions for this specific reaction.
An alternative strategy involves the oxidative chlorination of a 2,6-dicyanobenzenethiol or its corresponding disulfide. This method is a common and effective way to prepare sulfonyl chlorides from thiols. chemicalbook.com The general reaction involves treating the thiol with a chlorinating agent and an oxidant.
Table 2: General Conditions for Oxidative Chlorination of Aryl Thiols
| Reagent System | Solvent | Temperature | Yield | Reference |
| N-Chlorosuccinimide, Potassium Acetate (B1210297) | Dichloromethane, Acetic Acid, Water | 0 °C to room temperature | ~80% (for 2,6-dichlorobenzenethiol) | chemicalbook.com |
| N-Chlorosuccinimide, Hydrochloric Acid | Dichloromethane | Below -5 °C | High (general procedure) | rsc.org |
This table presents conditions used for analogous compounds and serves as a guide for the potential synthesis of this compound via this route.
The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. nih.govnih.gov This approach, if applied to the synthesis of this compound, would start with 2-amino-1,3-dicyanobenzene (2-amino-isophthalonitrile).
The synthesis would proceed in two main steps:
Diazotization: The 2-amino-1,3-dicyanobenzene would be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
Sulfonyl Chloride Formation: The diazonium salt would then be reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride or copper(II) chloride) to yield the desired sulfonyl chloride. nih.govorganic-chemistry.org
A significant advantage of this method is its potential for regioselectivity, as the position of the sulfonyl chloride group is determined by the initial position of the amino group. However, the stability of the diazonium salt and the availability of the starting amine are critical considerations. Recent advancements have introduced safer and more scalable Sandmeyer-type reactions using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Given the likely challenges in the synthesis of this compound, the optimization of reaction conditions would be crucial to achieve acceptable yields and purity.
For the direct chlorosulfonation route, the development of more potent catalysts could be a key area of research. While chlorosulfonic acid can act as both reagent and catalyst, the addition of a Lewis acid or a superacid might enhance the electrophilicity of the sulfur trioxide intermediate, thereby facilitating the attack on the highly deactivated dicyanobenzene ring. Mechanistic studies, likely computational, would be invaluable in understanding the transition state and activation energy of the reaction, guiding the design of more effective catalytic systems.
In the context of the Sandmeyer-type reaction, the choice of copper catalyst and ligands can significantly influence the efficiency of the conversion of the diazonium salt to the sulfonyl chloride. nih.gov The mechanism involves a single electron transfer (SET) process, and understanding the redox cycle of the copper catalyst is key to optimizing the reaction.
Solvent choice and precise temperature control are critical parameters in all the proposed synthetic routes. In the direct chlorosulfonation, the solvent must be inert to the harsh acidic conditions. For the oxidative chlorination and Sandmeyer-type reactions, the solvent system needs to be carefully selected to ensure the solubility of all reactants and intermediates while minimizing side reactions. chemicalbook.com
Temperature control is especially critical in the Sandmeyer reaction to manage the stability of the energetic diazonium salt intermediate. nih.gov Low temperatures (typically 0-5 °C) are essential during the diazotization step. For the subsequent conversion to the sulfonyl chloride, the temperature might be moderately raised to ensure a reasonable reaction rate.
Ligand Design for Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for forming carbon-sulfur bonds, offering milder and more versatile synthetic routes compared to classical methods. A promising strategy for synthesizing this compound is the palladium-catalyzed chlorosulfonylation of a suitable aryl precursor, such as 2,6-dicyanophenylboronic acid. nih.govacs.org The success of these catalytic systems is profoundly dependent on the rational design of ligands that coordinate to the metal center.
The primary role of the ligand is to stabilize the palladium catalyst, prevent its deactivation, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. In the context of C-S bond formation, catalyst deactivation by strong coordination of sulfur-containing species is a significant challenge. nih.gov Therefore, ligand design is critical to mitigate this issue.
Key considerations in ligand design for the palladium-catalyzed synthesis of aryl sulfonyl chlorides include:
Bite Angle and Flexibility: Bidentate phosphine (B1218219) ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and Josiphos-type ligands, have proven effective in palladium-catalyzed arylations of thiols. nih.gov These ligands form stable chelate complexes with the palladium center, which are resistant to displacement by nucleophilic thiolates and likely by related sulfur species involved in sulfonylation. nih.gov This stability prevents the formation of inactive palladium species.
Electronic Properties: The electron-donating ability of the ligand influences the reactivity of the palladium center. Electron-rich ligands can enhance the rate of oxidative addition of the aryl precursor.
For the specific synthesis of this compound, a catalyst system would likely involve a Pd(II) precursor and a carefully selected phosphine ligand. The choice of ligand would need to balance steric and electronic properties to accommodate the dicyano-substituted substrate and promote efficient catalytic turnover. Research into new ligands for challenging C-N cross-coupling reactions has demonstrated that rational design can overcome steric hindrance and suppress side reactions, a principle directly applicable to the synthesis of highly functionalized aryl sulfonyl chlorides. mit.edu
Table 1: Ligand Classes for Palladium-Catalyzed Sulfonylation
| Ligand Type | Key Features | Potential Application | Reference(s) |
| Ferrocene-Based Bidentate (e.g., DiPPF) | Robust, stable chelation | Prevents catalyst deactivation by sulfur species. | nih.gov |
| Josiphos-Type | Strong coordination ability | High reactivity and functional group tolerance. | nih.gov |
| Buchwald-Type Biaryl Phosphines | Sterically bulky, electron-rich | Promotes reductive elimination, good for hindered substrates. | rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Offer high catalyst stability. | rsc.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally responsible chemical processes. This involves the use of safer solvents, maximization of atom economy, and the exploration of energy-efficient reaction pathways.
A key objective of green chemistry is to reduce or eliminate the use of hazardous organic solvents. For the synthesis of this compound, several strategies can be envisioned that utilize benign or no solvent at all.
One promising approach is the oxyhalogenation of the corresponding thiol (2,6-dicyanothiophenol) or disulfide (bis(2,6-dicyanophenyl) disulfide) in water. rsc.org Research has shown that various thiols and disulfides can be efficiently converted to their respective sulfonyl chlorides using an oxidant like Oxone in the presence of a chloride source such as KCl, with water as the sole solvent. rsc.org This method is rapid, occurs at room temperature, and avoids the use of corrosive reagents and volatile organic solvents. The low solubility of the resulting aryl sulfonyl chloride in water can facilitate its isolation by simple precipitation and filtration. researchgate.netacs.org
Another green alternative is a solvent-free method for converting 2,6-dicyanobenzene-1-sulfonic acid into the target sulfonyl chloride. This can be achieved by using a solid chlorinating agent, such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), under mechanochemical (grinding) conditions at room temperature. This method is characterized by short reaction times, high efficiency, and a simple work-up, as the byproduct is water-soluble. google.com
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. core.ac.uk Traditional routes to aryl sulfonyl chlorides, such as the Sandmeyer reaction, often exhibit poor atom economy. wikipedia.org
A conventional Sandmeyer-type synthesis of this compound would start from 2-amino-isophthalonitrile. The process involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. acs.orgacs.orgnih.gov This multi-step process generates a significant amount of waste, including sodium salts from the diazotization step, copper-containing effluent, and the stoichiometric loss of nitrogen gas (N₂), resulting in a low atom economy. youtube.com
In contrast, modern synthetic methods offer substantial improvements:
Oxidative Chlorination of Thiols: The direct oxyhalogenation of 2,6-dicyanothiophenol is an addition and oxidation process. rsc.org In an ideal reaction, all atoms from the thiol, oxidant, and chloride source (apart from counter-ions) would be incorporated into the product and simple byproducts like water, leading to a much higher atom economy.
Palladium-Catalyzed Cross-Coupling: The synthesis from 2,6-dicyanophenylboronic acid and a sulfur dioxide surrogate represents a convergent approach. nih.gov While the synthesis of the boronic acid precursor must be considered, the cross-coupling step itself can be highly efficient, avoiding the stoichiometric inorganic waste of the Sandmeyer reaction. nih.govacs.org
Use of SO₂ Surrogates: Recent advances in Sandmeyer-type reactions utilize stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.org This approach improves safety and handling compared to using gaseous SO₂, and when coupled with in-situ generation of the diazonium salt, it creates an inherently safer and more efficient process with reduced waste. acs.org
Table 2: Comparison of Potential Synthetic Routes by Atom Economy
| Synthetic Route | Starting Material | Key Reagents | Major Byproducts | Atom Economy | Reference(s) |
| Sandmeyer Reaction | 2-Amino-isophthalonitrile | NaNO₂, HCl, SO₂, CuCl | N₂, H₂O, NaCl, Cu salts | Low | wikipedia.orgacs.org |
| Oxyhalogenation | 2,6-Dicyanothiophenol | Oxone, KCl | KHSO₄, KHSO₅ | Moderate to High | rsc.org |
| Pd-Catalyzed Coupling | 2,6-Dicyanophenylboronic acid | SO₂Cl₂, Pd-catalyst | Boronic acid waste | Moderate | nih.gov |
Photochemical and electrochemical methods represent cutting-edge green synthesis strategies, as they use light or electricity, respectively, as "traceless" reagents to drive reactions, often under mild conditions.
Photochemical Synthesis: Visible-light photocatalysis has been successfully employed for the synthesis of aryl sulfonyl chlorides from arenediazonium salts. acs.orgnih.govresearchgate.net One highly relevant method uses a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), under visible light irradiation at room temperature. acs.orgnih.govresearchgate.net This system can generate the necessary sulfur dioxide and chloride ions in situ from thionyl chloride and water. nih.gov A crucial advantage of this method is its high functional group tolerance; specifically, it has been shown to be effective for substrates containing cyano groups, making it an ideal candidate for the synthesis of this compound from the corresponding diazonium salt. nih.govresearchgate.net This photocatalytic approach provides a sustainable alternative to the classical metal-catalyzed Meerwein reaction. acs.org
Electrochemical Synthesis: Electrosynthesis offers another green pathway by replacing chemical oxidants or reductants with electric current. While the direct electrochemical synthesis of aryl sulfonyl chlorides is an emerging area, related transformations demonstrate its feasibility. Electrochemical methods have been developed for generating sulfonyl radicals from sulfonyl hydrazides or sulfinic acids. rsc.orgrsc.org These reactive sulfonyl radical intermediates could, in principle, be trapped by a chloride source to form the desired sulfonyl chloride. Such a process would avoid bulk chemical reagents and operate under mild conditions. For example, an electrochemical oxidative C-H sulfonylation has been reported, highlighting the ability to form C-S bonds via electrochemically generated radical intermediates. amanote.com This suggests a prospective route where 1,3-dicyanobenzene could undergo direct electrochemical C-H sulfonylation if appropriate conditions are developed.
Scalable Synthesis Protocols for Laboratory and Research Scale-Up
The transition of a synthetic procedure from a laboratory bench to a larger, preparative scale requires robust, safe, and efficient protocols. For the synthesis of aryl sulfonyl chlorides, which can involve hazardous reagents like chlorosulfonic acid or unstable intermediates like diazonium salts, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.comnih.gov
Continuous flow systems, where reagents are pumped through a network of tubes and reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to several key benefits for scaling up the synthesis of this compound:
Enhanced Safety: Flow chemistry minimizes the volume of hazardous materials being reacted at any given moment, which is a critical advantage when using highly corrosive reagents like chlorosulfonic acid or when generating potentially explosive diazonium salt intermediates. mdpi.comnih.govresearchgate.net The rapid heat dissipation in microreactors prevents the formation of hot spots in highly exothermic reactions.
Improved Yield and Purity: The precise control over reaction conditions often leads to higher yields and selectivities, reducing the formation of byproducts and simplifying purification. mdpi.com
Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), rather than redesigning larger, and often more hazardous, batch reactors. acs.org
Automation: Flow processes can be automated using a series of pumps, sensors, and feedback controllers. mdpi.comnih.gov This automation ensures high consistency and reliability, reduces manual labor, and allows for the safe production of multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.comnih.gov
A scalable synthesis of this compound could be envisioned using an automated continuous flow platform. One potential route is the direct chlorosulfonation of 1,3-dicyanobenzene using a cascade of continuous stirred-tank reactors (CSTRs) to ensure complete reaction and safe handling of chlorosulfonic acid. mdpi.comnih.gov Alternatively, a continuous flow Sandmeyer reaction starting from 2-amino-isophthalonitrile could be implemented, where the hazardous diazonium salt is generated and consumed in situ, preventing its accumulation. researchgate.netnih.gov
Table 3: Advantages of Continuous Flow Synthesis for Scale-Up
| Feature | Benefit | Relevance to Synthesis of this compound | Reference(s) |
| Small Reactor Volume | Superior heat and mass transfer; enhanced safety. | Safely manage exothermicity of chlorosulfonation or diazotization. | mdpi.comnih.gov |
| Precise Control | High reproducibility, improved yield and selectivity. | Minimizes byproduct formation, leading to higher purity product. | mdpi.com |
| In-situ Generation | Unstable intermediates are consumed as they are formed. | Avoids accumulation of potentially explosive diazonium salt intermediates. | acs.orgresearchgate.netnih.gov |
| Automation | Consistent process control, reduced labor. | Enables reliable production of multi-hundred-gram to kilogram quantities. | mdpi.comnih.gov |
| Space-Time Yield | Higher productivity per unit volume of reactor. | More efficient production compared to equivalent batch processes. | mdpi.comnih.gov |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,6 Dicyanobenzene 1 Sulfonyl Chloride
Reactivity Profile of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a cornerstone of the molecule's reactivity, serving as a versatile precursor for a variety of sulfur-containing functional groups. Its reactions are characterized by the substitution of the chloride, a good leaving group, by a range of nucleophiles, or by the homolytic cleavage of the sulfur-chlorine bond to initiate radical processes.
The primary reaction pathway for 2,6-dicyanobenzene-1-sulfonyl chloride is nucleophilic substitution at the electron-deficient sulfur atom. This reaction is a fundamental method for the synthesis of important classes of organic compounds, including sulfonamides, sulfonate esters, and sulfonyl hydrazides. orgsyn.orgnih.govorgsyn.org The general transformation involves the attack of a nucleophile (Nu-H) on the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond, typically with the elimination of HCl, which is scavenged by a base.
Reaction with amines (R¹R²NH): Leads to the formation of the corresponding sulfonamides (Ar-SO₂-NR¹R²).
Reaction with alcohols (R-OH): In the presence of a base, yields sulfonate esters (Ar-SO₂-OR). researchgate.net
Reaction with hydrazine (B178648) (H₂N-NH₂): Results in the formation of sulfonyl hydrazides (Ar-SO₂-NHNH₂). researchgate.netlookchem.com
The powerful electron-withdrawing effect of the twin ortho-cyano groups significantly enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack.
The nucleophilic substitution at the sulfonyl sulfur center generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism. nih.gov The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. The kinetics of the hydrolysis of various arenesulfonyl chlorides have been studied, and the data often fit a Hammett correlation, indicating a strong dependence on the electronic nature of the ring substituents. nih.govresearchgate.net
For this compound, the two ortho-cyano groups are expected to have a profound impact on the reaction kinetics.
Electronic Effect: The cyano group is one of the strongest electron-withdrawing groups. Its presence at the ortho positions dramatically increases the positive charge density on the sulfur atom, which should lead to a significant acceleration of the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. Studies on other arenesulfonyl chlorides with electron-withdrawing substituents confirm that such groups increase the reaction rate. researchgate.net
Steric Effect: Typically, bulky ortho substituents are known to sterically hinder the approach of a nucleophile, slowing down the reaction. However, studies on other 2,6-disubstituted arenesulfonyl chlorides have revealed a phenomenon of "counterintuitive acceleration." nih.govmdpi.com This is attributed to the relief of ground-state steric strain as the molecule moves towards a more open trigonal bipyramidal transition state. It is plausible that this compound would also exhibit this steric acceleration, where the electronic rate enhancement is further amplified by the relief of steric congestion in the transition state.
| Compound | Key Substituent Effects | Predicted Relative Rate |
|---|---|---|
| Benzenesulfonyl chloride | Baseline (unsubstituted) | 1 |
| p-Toluenesulfonyl chloride | Weakly electron-donating (-CH₃) | < 1 |
| p-Nitrobenzenesulfonyl chloride | Strongly electron-withdrawing (-NO₂) | > 1 |
| 2,6-Dichlorobenzenesulfonyl chloride | Inductively withdrawing, moderately bulky ortho groups | >> 1 |
| This compound | Strongly electron-withdrawing, sterically demanding ortho groups | >>> 1 (Expected) |
The high reactivity of this compound allows for its reaction with a wide array of nucleophiles. However, the steric hindrance imposed by the two ortho-cyano groups can introduce limitations, particularly with bulky nucleophiles.
Amines: Primary amines and less hindered secondary amines are expected to react readily to form the corresponding sulfonamides. Highly branched or bulky secondary amines may react sluggishly or not at all due to the steric shielding of the sulfur center.
Alcohols and Phenols: Primary alcohols and phenols should react efficiently in the presence of a suitable base to yield sulfonate esters. researchgate.net Tertiary alcohols and sterically encumbered phenols may prove to be challenging substrates.
Hydrazines: Hydrazine and its simple derivatives are potent nucleophiles and are expected to react smoothly to produce sulfonyl hydrazides. mdpi.comnih.gov
Other Nucleophiles: "Soft" nucleophiles like thiolates are also expected to be effective, given their high nucleophilicity towards sulfonyl sulfur.
While the electronic activation is high, the steric environment around the sulfonyl group is the primary limiting factor determining the scope of applicable nucleophiles. The choice of reaction conditions, such as temperature and reaction time, may be adjusted to accommodate less reactive, sterically demanding nucleophiles. nih.gov
| Nucleophile Class | Example | Expected Reactivity | Potential Limitation |
|---|---|---|---|
| Primary Amines | Aniline (B41778), Benzylamine | High | None expected |
| Secondary Amines | Diethylamine, Morpholine | High | Steric hindrance with very bulky amines (e.g., di-tert-butylamine) |
| Alcohols | Methanol, Ethanol | High | Steric hindrance with tertiary alcohols |
| Phenols | Phenol (B47542), 4-Methoxyphenol | High | Steric hindrance with ortho,ortho-disubstituted phenols |
| Hydrazines | Hydrazine hydrate | High | None expected |
Beyond its role in nucleophilic substitutions, the sulfonyl chloride functional group can also serve as a precursor to sulfonyl radicals (ArSO₂•). magtech.com.cn This transformation opens up a different set of mechanistic pathways, enabling carbon-sulfur bond formation through radical addition reactions.
The sulfur-chlorine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a 2,6-dicyanobenzenesulfonyl radical and a chlorine radical. This process is often facilitated by a radical initiator.
Once formed, the electrophilic sulfonyl radical readily adds to electron-rich unsaturated systems like alkenes and alkynes. researchgate.net This addition generates a new carbon-centered radical, which can then be trapped by a chlorine atom (from the sulfonyl chloride or another source) or undergo further transformations, such as cyclization or hydrogen atom abstraction, to yield the final product. nih.govucl.ac.uk This pathway is particularly useful for the synthesis of vinyl sulfones and β-chloro alkyl sulfones.
A modern and mild approach to generating sulfonyl radicals from sulfonyl chlorides involves visible-light photoredox catalysis. rsc.org This methodology avoids the need for high temperatures or UV irradiation. In a typical catalytic cycle, a photocatalyst, upon excitation by visible light, becomes a potent single-electron reductant. It can then transfer an electron to the sulfonyl chloride. The resulting radical anion is unstable and fragments, cleaving the S-Cl bond to release a chloride anion and the desired 2,6-dicyanobenzenesulfonyl radical. nih.gov
This method offers several advantages:
Mild Conditions: Reactions are often performed at room temperature.
High Functional Group Tolerance: The gentle conditions allow for the use of complex substrates with sensitive functional groups. nih.gov
Redox-Neutral Potential: Catalytic systems can be designed to be redox-neutral, minimizing waste. rsc.org
The generated sulfonyl radical can then participate in various synthetic transformations, such as the sulfonyl-lactonization of alkenoic acids or addition to alkenes, significantly broadening the synthetic utility of this compound in radical chemistry. nih.gov
Reductive Transformations to Sulfinic Acids and Thiols
The sulfonyl chloride group of this compound can be reduced to form the corresponding sulfinic acid or thiol under appropriate reaction conditions. The reduction to thiols can be achieved using various reducing agents. Common methods for the reduction of arylsulfonyl chlorides to arylthiols include the use of lithium aluminum hydride, zinc, or hydroiodic acid generated in situ. taylorfrancis.com Another effective method involves the use of triphenylphosphine (B44618) in toluene. researchgate.netorganic-chemistry.org Catalytic hydrogenation presents another route, where aromatic sulfonyl chlorides are reduced to aromatic thiols using a palladium catalyst under a moderate pressure of hydrogen in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.com Metal sulfide (B99878) catalysts, such as those of cobalt, nickel, tungsten, molybdenum, or iron, can also facilitate the direct reduction with pressurized hydrogen, though often requiring a significant amount of catalyst. google.com
The selective reduction to the sulfinic acid is a less common transformation but can be achieved under controlled conditions. While specific examples for this compound are not prevalent in the reviewed literature, general methods for the reduction of sulfonyl chlorides could potentially be adapted.
Table 1: Selected Reducing Agents for the Transformation of Aryl Sulfonyl Chlorides
| Product | Reducing Agent/System | Reference |
| Thiol | Lithium aluminum hydride | taylorfrancis.com |
| Thiol | Zinc/acid | taylorfrancis.comsciencemadness.org |
| Thiol | Triphenylphosphine | researchgate.netorganic-chemistry.org |
| Thiol | Palladium catalyst/H₂ | taylorfrancis.comgoogle.com |
Transition Metal-Mediated Cross-Coupling Reactions Involving the Sulfonyl Chloride (e.g., Negishi, Suzuki-Miyaura type)
The sulfonyl chloride moiety of this compound can participate in transition metal-catalyzed cross-coupling reactions, serving as an electrophilic partner.
Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. chem-station.com The reaction is known for its high functional group tolerance and the ability to use a wide range of readily accessible organozinc reagents. nih.gov Palladium catalysts, often supported by bulky phosphine (B1218219) ligands like RuPhos and SPhos, are highly effective for these transformations, enabling the coupling of even sterically hindered substrates. nih.gov While direct examples involving this compound are not explicitly detailed in the provided literature, the general applicability of Negishi coupling to aryl sulfonyl compounds suggests its potential use. The catalytic cycle generally involves oxidative addition of the aryl sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. chem-station.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is a versatile method for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While aryl halides are the most common electrophiles, the use of aryl sulfonyl chlorides has been explored. The reaction of phenol diazonium salts with aryl trifluoroborates, for instance, yields 4-hydroxybiaryls in a protecting group-free synthesis. rsc.org Recyclable polymer-supported N-heterocyclic carbene–palladium complexes have also been shown to catalyze the Suzuki-Miyaura coupling of 1-aryltriazenes with arylboronic acids. nih.gov
Table 2: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst System (Typical) |
| Negishi Coupling | Organozinc | Aryl halide/triflate/sulfonyl chloride | Palladium with phosphine ligands |
| Suzuki-Miyaura Coupling | Organoboron | Aryl halide/triflate/sulfonyl chloride | Palladium with a base |
Reactivity Profile of the Nitrile Functional Groups
The two nitrile groups on the aromatic ring of this compound are key sites for a variety of chemical transformations, including nucleophilic additions and reductions.
Nucleophilic Addition Reactions to the Cyano Groups: Formation of Amidines, Tetrazoles, and Imidates
Nitriles undergo nucleophilic addition at the electrophilic carbon atom. ucalgary.ca Strong, anionic nucleophiles can add directly, while weaker, neutral nucleophiles often require acid catalysis to activate the nitrile group. ucalgary.calibretexts.org
Amidines: Amidines are compounds containing the R-C(=NR')NR''R''' functional group and can be synthesized from nitriles. thieme-connect.de One common method involves the addition of amines to nitriles. semanticscholar.org This reaction can be catalyzed by various reagents, including ytterbium amides. semanticscholar.orgorganic-chemistry.org Another approach involves the reaction of a substituted amide with a sulfonyl chloride and an amine. rsc.org N-sulfonyl amidines can be synthesized from alkynes, amines, and sulfonyl azides in the presence of a copper catalyst. semanticscholar.org Heterocyclic N-sulfonyl amidines can also be prepared from heteroaromatic thioamides and sulfonyl azides. nih.gov
Tetrazoles: Tetrazoles are five-membered heterocyclic compounds that are often considered bioisosteres of carboxylic acids. semanticscholar.orgnih.govbeilstein-journals.org A primary route to their synthesis is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.gov This reaction can be facilitated by various catalysts and conditions. For example, iron catalysis can be used in a multicomponent reaction to generate sulfonylated tetrazoles. semanticscholar.orgnih.gov Another method employs an in-situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride to promote the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org
Imidates: Imidates are esters of imidic acids and can be formed through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.
In the case of this compound, the two nitrile groups are chemically equivalent due to the molecule's symmetry. Therefore, in a simple nucleophilic addition, regioselectivity between the two nitrile groups is not a factor for the first addition. However, once one nitrile group has reacted, the electronic and steric environment of the remaining nitrile is altered, which could influence the regioselectivity of a second addition.
For nucleophilic additions to substituted pyridinium (B92312) salts, the regioselectivity of the addition (e.g., at the C2, C4, or C6 position) can be controlled by the choice of catalyst. nih.gov While not directly applicable to this compound, this demonstrates the principle of catalyst-controlled regioselectivity in nucleophilic additions to π-systems. The regioselectivity of Michael addition reactions to asymmetric divinylic compounds has also been studied to understand the factors governing nucleophilic attack. scispace.com
Various catalytic systems have been developed to enhance the reactivity and selectivity of nitrile functionalization.
Amidine Synthesis: Copper(I) iodide (CuI) has been used to catalyze the synthesis of N-sulfonyl amidines from alkynes, amines, and sulfonyl azides. semanticscholar.org Ytterbium(III) triflate (Yb(OTf)₃) catalyzes the regioselective hydroamination of ynamides with anilines and p-toluenesulfonamide (B41071) to produce a range of amidines. organic-chemistry.org
Tetrazole Synthesis: As mentioned, iron(II) acetate (B1210297) can catalyze the multicomponent reaction to form sulfonylated tetrazoles. semanticscholar.orgnih.gov Zinc chloride is another catalyst that can be used for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in water. nih.gov
Reduction of Nitriles to Amines and Aldehydes (selective reduction)
The nitrile groups can be selectively reduced to either primary amines or aldehydes depending on the reducing agent and reaction conditions.
Reduction to Amines: The reduction of nitriles to primary amines is a common transformation. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. libretexts.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, can also reduce a variety of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org This method is particularly effective for benzonitriles with electron-withdrawing groups, which react faster and give higher yields. nih.gov The selective reduction of a nitrile in the presence of an ester is possible if the nitrile is activated by an electron-withdrawing group. nih.gov
Reduction to Aldehydes: The selective reduction of nitriles to aldehydes can be achieved using milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. libretexts.org The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. libretexts.org Another method for the selective reduction of aldehydes utilizes sodium dithionite (B78146) under flow conditions. beilstein-journals.orgdoaj.orgsemanticscholar.org This method has been shown to be selective for aldehydes in the presence of ketones. beilstein-journals.orgsemanticscholar.org
Table 3: Products from the Reduction of Nitriles
| Product | Reducing Agent | Key Features | Reference |
| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent | libretexts.org |
| Primary Amine | Diisopropylaminoborane/cat. LiBH₄ | Effective for activated nitriles | nih.govorganic-chemistry.org |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Forms an imine intermediate, then hydrolyzed | libretexts.org |
| Aldehyde | Sodium dithionite (flow conditions) | Selective for aldehydes over ketones | beilstein-journals.orgsemanticscholar.org |
Aromatic Ring Functionalization and Derivatization
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be exceedingly difficult. The benzene (B151609) ring is trisubstituted with powerful electron-withdrawing groups (EWGs): two cyano groups and one sulfonyl chloride group. uomustansiriyah.edu.iq All three substituents are strongly deactivating, significantly reducing the nucleophilicity of the aromatic ring and its reactivity towards electrophiles. latech.edumsu.edu
All three groups are also meta-directing. To predict the regioselectivity for a hypothetical EAS reaction, the additive effects of the three groups on the remaining ring positions (C3, C4, and C5) must be considered. openstax.orglibretexts.org
Substitution at C4: This position is meta to the C2-CN and C6-CN groups, and para to the C1-SO₂Cl group. Since all groups are meta-directors, substitution at C4 would be electronically disfavored by the sulfonyl chloride group.
Substitution at C3 and C5: These positions are symmetrical. Let's consider C5. It is meta to the C2-CN group, ortho to the C6-CN group, and ortho to the C1-SO₂Cl group. While it is meta to one cyano group, its proximity to two other deactivating groups would lead to significant destabilization of the cationic Wheland intermediate. A recent study on the nitration of benzenesulfonic acid using Molecular Electron Density Theory (MEDT) confirmed that while the reaction is heavily deactivated, the meta product is strongly favored. rsc.org
Table 2: Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relation to -SO₂Cl (C1) | Relation to -CN (C2) | Relation to -CN (C6) | Predicted Outcome |
|---|---|---|---|---|
| C3 | Ortho | Ortho | Meta | Highly Disfavored |
| C4 | Para | Meta | Meta | Least Disfavored Product |
| C5 | Ortho | Meta | Ortho | Highly Disfavored |
The presence of three potent electron-withdrawing groups makes the aromatic ring of this compound highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org These groups effectively stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.orglibretexts.orgnih.gov
In a typical SNAr reaction, a nucleophile attacks an aromatic carbon bearing a suitable leaving group (like a halide). youtube.comlibretexts.org While this molecule lacks a halogen on the ring, the carbons of the aromatic core are highly electrophilic. Nucleophilic attack could potentially occur at the positions ortho or para to the EWGs. The stabilization of the resulting anionic intermediate is key. Attack at C3 or C5, for example, would allow the negative charge to be delocalized onto the adjacent cyano groups and the sulfonyl chloride group through resonance, significantly stabilizing the Meisenheimer complex. youtube.com Such high electrophilicity makes the dicyanobenzene core susceptible to attack by strong nucleophiles, potentially leading to addition products or substitution if a hydride ion could be eliminated, though the latter is rare without specialized oxidizing agents.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a Lewis basic group, coordinates to an organolithium reagent, directing deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org
Both sulfonyl-containing groups and nitriles have been reported to function as DMGs. However, the application of DoM to this compound presents a significant challenge: the competition between ortho-deprotonation and nucleophilic attack by the organolithium base at one of the electrophilic centers. The sulfonyl chloride group is a very strong electrophile and is likely to be attacked by the organolithium reagent before any deprotonation can occur.
If this competing reaction could be suppressed (e.g., by using sterically hindered or less nucleophilic bases like lithium diisopropylamide, LDA), one could consider the directing effects:
-SO₂Cl group: Directs metalation to C5.
-CN groups: Directs metalation to C3 (from the C2-CN) or C5 (from the C6-CN).
The directing power of these groups would need to be considered. Given the convergence of directing vectors at the C5 position (and its symmetric equivalent C3), these would be the most likely sites for deprotonation if the reaction were to proceed via a DoM pathway. The resulting aryllithium species could then be trapped with an electrophile to introduce a new substituent.
Advanced Mechanistic Investigations
To achieve a more profound understanding of the reaction mechanisms of this compound, advanced investigative techniques are employed. These methods allow for the detailed mapping of reaction pathways and the observation of transient species.
Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. youtube.com While specific studies on this compound are not prevalent, the application of these methods can be extrapolated from general organic chemistry principles. nih.govsigmaaldrich.com
For instance, to confirm that a nucleophilic substitution reaction occurs at the sulfur atom, one could synthesize this compound with an isotopic label, such as ³⁴S or ³⁶S. By analyzing the mass of the final product, it would be possible to verify that the labeled sulfur atom has been incorporated into the product, confirming the site of attack.
Another approach involves labeling the nucleophile. For example, in the reaction with an ¹⁸O-labeled alcohol (R-¹⁸OH), the detection of the ¹⁸O isotope in the resulting sulfonate ester would confirm that the O-H bond of the alcohol is broken during the reaction, which is characteristic of a nucleophilic attack on the sulfonyl chloride.
Deuterium (B1214612) (²H) labeling can also be used to probe for elimination-addition mechanisms that involve the deprotonation of a carbon atom adjacent to the reacting center. acs.org While not directly applicable to the aromatic ring of this compound itself, if this moiety were attached to a larger molecule with such protons, their substitution with deuterium would allow for the monitoring of their potential removal during the reaction.
The following table outlines potential isotopic labeling strategies and their mechanistic implications for reactions of this compound:
| Isotopic Label | Labeled Species | Mechanistic Question Addressed |
| ¹⁸O | Nucleophile (e.g., H₂¹⁸O, R¹⁸OH) | Confirms that the bond between the nucleophilic atom and its substituent (e.g., H or R) is broken, consistent with nucleophilic attack on the sulfonyl group. acs.org |
| ³⁴S or ³⁶S | This compound | Traces the sulfur atom from the reactant to the product, confirming the integrity of the sulfonyl group during substitution. |
| ¹³C | Aromatic ring of the sulfonyl chloride | Can be used to track the fate of the aromatic portion of the molecule and ensure it remains intact during the reaction. nih.gov |
| ¹⁵N | Cyano groups or a nitrogen-based nucleophile | Can elucidate the role of the cyano groups in potential side reactions or track the incorporation of a nitrogen nucleophile. nih.gov |
In situ spectroscopic techniques are indispensable for studying the kinetics of a reaction and for detecting short-lived intermediates that may not be observable through traditional offline analysis. mt.com These methods monitor the reaction as it happens, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. youtube.comrsc.org
FlowNMR Spectroscopy:
Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful method for real-time reaction monitoring. researchgate.net In this technique, the reaction mixture is continuously circulated from the reaction vessel through the NMR spectrometer's detection cell. beilstein-journals.org This allows for the acquisition of NMR spectra at regular intervals without disturbing the reaction. By integrating the signals corresponding to specific protons or other NMR-active nuclei (e.g., ¹³C, ¹⁹F) of the reactants, intermediates, and products, concentration-time profiles can be generated. These profiles are then used to determine reaction rates, reaction order, and to identify transient species that may only exist for a short duration under the reaction conditions. researchgate.net
In Situ FTIR Spectroscopy (ReactIR):
In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is another widely used technique for monitoring reaction progress in real-time. mt.commt.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. This probe is made of a material that is transparent to infrared radiation. The IR beam travels through the probe and interacts with the reaction mixture at the probe's surface. The resulting spectrum contains absorption bands characteristic of the functional groups of the molecules present in the solution. ionike.com As the reaction progresses, the intensities of the absorption bands for the reactants will decrease, while those for the products will increase. youtube.com This allows for the continuous tracking of the concentrations of various species, providing valuable kinetic and mechanistic information. mt.com For reactions involving this compound, one could monitor the disappearance of the S-Cl stretching vibration and the appearance of new bands corresponding to the S-Nu bond (where Nu is the nucleophile). ionike.com
The methodological approach for these techniques is summarized below:
| Technique | Methodology | Information Gained |
| FlowNMR | The reaction mixture is continuously pumped from the reactor through an NMR flow cell and back. Spectra are acquired at set time intervals. researchgate.net | Real-time concentration profiles of all NMR-active species, identification of intermediates, kinetic data. beilstein-journals.org |
| In Situ FTIR | An ATR probe is immersed in the reaction mixture. FTIR spectra are continuously recorded, showing the changes in vibrational bands of functional groups over time. mt.comrsc.org | Real-time concentration profiles of reactants and products, identification of functional group transformations. mt.com |
Advanced Applications of 2,6 Dicyanobenzene 1 Sulfonyl Chloride in Organic Synthesis
2,6-Dicyanobenzene-1-sulfonyl chloride as a Versatile Building Block for Complex Molecule Synthesis
The dense functionalization of this compound provides a robust platform for the synthesis of intricate molecular structures. The distinct reactivity of the sulfonyl chloride and the cyano groups allows for sequential and selective transformations, making it a valuable starting material for creating diverse chemical entities.
The this compound molecule serves as an excellent foundational scaffold for building polysubstituted aromatic systems. The powerful electron-withdrawing nature of the two ortho-cyano groups and the sulfonyl chloride group significantly influences the reactivity of the benzene (B151609) ring, while the groups themselves offer multiple handles for chemical modification.
The sulfonyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonate esters, and sulfones, respectively. wikipedia.orgmagtech.com.cn This primary reaction introduces a new substituent while leaving the cyano groups available for subsequent chemistry.
Furthermore, the sulfonyl moiety itself can be used as a "blocking group" to direct further functionalization. In electrophilic aromatic substitution reactions, installing a sulfonic acid group (or a derivative) can block the most reactive position (typically the para position), forcing incoming electrophiles to substitute at the ortho or meta positions. masterorganicchemistry.com This group can later be removed under acidic conditions, providing access to substitution patterns that are otherwise difficult to obtain. masterorganicchemistry.com While direct electrophilic substitution on the already electron-deficient dicyanobenzene ring is challenging, the principle of using the sulfonyl group to control regiochemistry is a key strategy in aromatic synthesis. beilstein-journals.org
A significant application of molecules containing ortho-cyano groups is in the synthesis of fused heterocyclic systems. Specifically, ortho-cyanoanilines are well-established precursors for the synthesis of quinazolines, a class of compounds with extensive pharmacological importance. researchgate.netorganic-chemistry.orgnih.govmarquette.edu
The this compound scaffold is primed for this type of transformation. The sulfonyl chloride can be converted into a sulfonamide, and subsequent reduction of a nitro group elsewhere on the ring (if introduced) or other transformations could lead to an aniline (B41778) derivative. The resulting ortho-aminobenzonitrile substructure can then undergo cyclization reactions with various reagents, such as aldehydes or amides, to construct the quinazoline (B50416) core. organic-chemistry.orgnih.govmarquette.edu
Additionally, the inherent reactivity of the sulfonyl chloride group itself can be harnessed to form N,S-heterocycles. mdpi.com For instance, reaction with bifunctional nucleophiles can lead to intramolecular cyclization, where the sulfonyl group becomes incorporated into a new heterocyclic ring, such as a benzothiadiazepine. mdpi.com The presence of the two cyano groups adds further possibilities for complex, multi-ring constructions.
| Precursor Moiety | Target Heterocycle | Relevant Synthetic Methods |
| ortho-Cyanoaniline | Quinazoline | Condensation with aldehydes, ketones, or amides. researchgate.netorganic-chemistry.org |
| Sulfonyl Chloride & Amine | Benzothiadiazepine | Intramolecular cyclization with bifunctional reagents. mdpi.com |
| ortho-Aminobenzamide | Quinazolinone | Deaminative coupling with amines. marquette.eduorganic-chemistry.org |
Multifunctional building blocks like this compound are ideal for generating chemical libraries for drug discovery and materials science. The three distinct reactive sites allow for both convergent and divergent synthetic approaches.
In a divergent strategy , a common core is elaborated into a library of diverse compounds. Starting with this compound, one could first react the sulfonyl chloride with a set of diverse amines to create a library of sulfonamides. Each of these products, now containing two identical cyano groups, could be further reacted in parallel—for example, via hydrolysis to dicarboxylic acids or reaction with organometallic reagents—to generate a large matrix of unique, highly functionalized molecules.
In a convergent strategy , different fragments are prepared separately and then combined. One fragment could be a derivative of this compound, where the cyano groups have been modified. This piece could then be coupled with another complex molecular fragment via the sulfonyl group to rapidly assemble a complex final product. While specific examples utilizing this exact molecule in library synthesis are not prevalent in the literature, the use of multifunctional sulfonyl chlorides as initiators for creating complex star polymers demonstrates the principle of building out from a central, functionalized core. cmu.edu
Design and Synthesis of Novel Sulfonylating Reagents and Transfer Agents Derived from this compound
The reactivity of a sulfonyl chloride can be tuned by the substituents on the aromatic ring. This principle allows for the design of specialized reagents derived from this compound. A key strategy involves converting the sulfonyl chloride into a sulfonate ester with a good leaving group, creating a more specialized "sulfonyl transfer agent."
For example, reacting this compound with a phenol (B47542) like 2,4,6-trichlorophenol (B30397) would generate 2,4,6-trichlorophenyl 2,6-dicyanobenzenesulfonate. This new reagent could potentially offer different reactivity or selectivity compared to the parent sulfonyl chloride. Research on related systems, such as 2,4,6-trichlorophenyl chlorosulfate, has shown that such molecules can react with organometallic reagents (like organozincs) to generate sulfonyl chlorides or sulfonate esters in situ, which are then trapped by amines to form sulfonamides. nih.gov This methodology provides a powerful way to form C-S bonds and access sulfonamides that might be difficult to synthesize directly. The strong electron-withdrawing dicyano-substituents on the this compound-derived reagent would significantly influence the electrophilicity of the sulfur center and the stability of the resulting intermediates.
Utilization in Catalyst and Ligand Design for Stereoselective Transformations
The rigid, well-defined geometry of the 2,6-disubstituted benzene ring makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. While direct use of this compound in this context is not documented, its derivatives are promising candidates.
The synthesis of ligands often involves coupling reactions to append chiral auxiliaries or phosphine (B1218219) groups to an aromatic backbone. The sulfonyl chloride can be transformed into a sulfone or sulfonamide, which can serve as an anchor point or a coordinating group. The two cyano groups can be reduced to aminomethyl groups or hydrolyzed to carboxylic acids, providing additional points for modification and attachment of catalytic moieties.
For instance, the related 2,6-dichlorophenyl group is a component of LY3154207, a positive allosteric modulator for the dopamine (B1211576) D1 receptor, highlighting the use of such scaffolds in designing molecules that interact with biological macromolecules. nih.gov Similarly, 2,6-disubstituted pyrazines have been synthesized via Suzuki coupling for biological applications, demonstrating the utility of the 2,6-substitution pattern in creating molecules with specific three-dimensional shapes for molecular recognition. nih.gov The development of catalysts for stereospecific reactions, such as dichlorination of alkenes, relies on precisely engineered molecules to control the stereochemical outcome, a role that ligands derived from this scaffold could potentially fill. nih.gov
Contributions to Methodology Development in Organic Synthesis
The unique properties of this compound can contribute to the development of new synthetic methods, particularly in the areas of coupling reactions and protecting group strategies.
Protecting Group Strategies: Sulfonyl chlorides are widely used to install protecting groups on amines, phenols, and other functionalities. youtube.comchem-station.com The resulting sulfonamides are generally very stable to a wide range of reaction conditions. chem-station.com The key challenge often lies in the removal of the sulfonyl group. The electronic nature of the 2,6-dicyanophenyl group—being strongly electron-withdrawing—would make the resulting sulfonamide highly robust. However, this electronic effect could also be exploited for novel cleavage strategies, perhaps involving reductive methods that are sensitive to the electron-deficient nature of the ring. The development of new protecting groups with tailored stability and cleavage conditions is a constant goal in organic synthesis. ub.edu
New Coupling Reactions: The sulfonyl chloride functional group is not just for making sulfonamides; it can also participate directly in cross-coupling reactions. Recent advances have shown that sulfonyl chlorides can serve as sources of sulfonyl radicals or even as arylating agents via desulfinative coupling. magtech.com.cnrsc.org Palladium-catalyzed coupling reactions, which traditionally use aryl halides, have been expanded to include other functional groups. uwindsor.ca The this compound molecule could be explored as a substrate in these newer coupling methodologies, where the sulfonyl chloride itself acts as a leaving group to form a C-C or C-heteroatom bond at the 1-position. The success of such reactions would provide a new tool for chemists to build complex molecules from readily available sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org
Exploiting 2,6 Dicyanobenzene 1 Sulfonyl Chloride in Materials Science and Functional Materials Development
Monomer for Advanced Polymeric Materials
The presence of the sulfonyl chloride group allows 2,6-dicyanobenzene-1-sulfonyl chloride to act as a monomer in various polymerization reactions, leading to the creation of high-performance polymers with tailored characteristics.
Poly(arylene ether sulfone)s (PAES) are a class of amorphous thermoplastic polymers known for their excellent mechanical strength, and resistance to oxidation and hydrolysis. core.ac.uk The synthesis of PAES typically proceeds through nucleophilic aromatic substitution. core.ac.uk The sulfonyl group in the polymer backbone contributes to their high glass transition temperatures. core.ac.uk
While direct polymerization of this compound into polysulfones is not yet extensively documented, its structure suggests a strong potential for creating novel poly(arylene sulfone)s with pendant nitrile groups. In a typical polycondensation reaction, the sulfonyl chloride would react with a bisphenol, forming the characteristic sulfone linkage. The dicyano-substituted aromatic ring would then be incorporated into the polymer backbone.
The introduction of nitrile groups into the polysulfone structure is of significant interest as it can enhance the polymer's properties. For instance, the nitrile group is polar, which can increase the glass transition temperature (Tg) of the resulting polymer. lu.se This is a desirable feature for high-temperature applications. Furthermore, the nitrile groups can serve as sites for post-polymerization modification or cross-linking, allowing for further tuning of the material's properties. mdpi.com Research on poly(arylene ether sulfone nitrile) (PESN) multiblock copolymers has already demonstrated the benefits of incorporating nitrile functionalities for applications such as anion exchange membranes. rsc.org
Table 1: Potential Properties of Polysulfones Derived from this compound
| Property | Potential Influence of Dicyanobenzene Sulfonyl Unit |
| Glass Transition Temperature (Tg) | Likely increased due to the polar nitrile groups and rigid aromatic structure. lu.se |
| Mechanical Strength | Expected to be high, characteristic of polysulfones. core.ac.uk |
| Solvent Resistance | May be enhanced by the polar nitrile groups. |
| Cross-linking Potential | Nitrile groups can undergo thermal or chemical cross-linking reactions. mdpi.com |
| Functionalization | Nitrile groups provide a handle for further chemical modifications. |
Aromatic polyamides, or aramids, are high-performance polymers renowned for their exceptional mechanical strength and thermal resistance. mdpi.com They are typically synthesized through the polycondensation of a diamine with a diacid chloride. mdpi.com Similarly, polyimides, known for their outstanding thermal and chemical stability, are prepared from the reaction of a dianhydride with a diamine.
The bifunctional nature of this compound, with its sulfonyl chloride group, does not directly lend itself to the typical A-A plus B-B polycondensation reactions for polyamides and polyimides. However, it could be chemically modified to create a suitable monomer. For example, the sulfonyl chloride could be reacted with an aminophenol to generate a diamine or a dicarboxylic acid containing the dicyanobenzene sulfonyl moiety. This new monomer could then be polymerized to form aromatic polyamides or polyimides.
The incorporation of sulfonyl and nitrile groups into the backbone of aromatic polyamides has been shown to be a viable strategy for tuning their properties. mdpi.com For instance, sulfonated aromatic polyamides containing nitrile groups have been synthesized for use as proton exchange membranes in fuel cells, exhibiting high proton conductivity. mdpi.com The presence of bulky and polar groups like the dicyanobenzene sulfonyl unit could also improve the solubility of these often intractable polymers, facilitating their processing into films and fibers. mdpi.com
The unique combination of a sulfonyl group and two nitrile groups in polymers derived from this compound could be highly advantageous for various high-performance applications.
In the field of membranes , the polarity imparted by the sulfonyl and nitrile groups could enhance the permselectivity for specific gases or liquids. As mentioned, poly(arylene ether sulfone nitrile)-based anion exchange membranes have shown promise for fuel cell applications due to the formation of well-defined ion-transport channels. rsc.org The rigidity of the aromatic backbone and the potential for cross-linking via the nitrile groups could lead to membranes with excellent mechanical and chemical stability.
For coatings and adhesives , the strong intermolecular interactions introduced by the polar nitrile and sulfonyl groups could lead to excellent adhesion to various substrates and high cohesive strength. The potential for cross-linking would further enhance the durability and thermal resistance of these materials. The inherent thermal stability of polysulfone and polyamide backbones would also be a significant asset in these applications.
Precursor for Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com Their high surface area, tunable porosity, and chemical diversity make them promising materials for gas storage, separation, and catalysis. tcichemicals.com
The rigid structure and multiple reactive sites of this compound make it a potential candidate for use as a linker in the synthesis of POFs and COFs. While the sulfonyl chloride group itself is highly reactive and may not be ideal for the controlled synthesis of crystalline frameworks, it can be converted to other functional groups more amenable to COF synthesis.
For example, the dicyano groups could participate in cyclotrimerization reactions to form triazine-linked frameworks, a common method for constructing nitrogen-rich COFs. alfa-chemistry.com Nitrile-containing organic linkers are frequently used in the synthesis of covalent triazine frameworks (CTFs), which exhibit high surface areas and porosity. alfa-chemistry.com
The introduction of specific functional groups into the pores of metal-organic frameworks (MOFs) and COFs is a key strategy for tuning their properties. This "linker engineering" allows for the customization of the framework's affinity for certain molecules, its catalytic activity, and its electronic properties. nih.gov
By incorporating a linker derived from this compound, both sulfonyl and nitrile functionalities could be introduced into the porous material. The polar nitrile groups could enhance the adsorption of polar molecules like carbon dioxide. The electron-withdrawing nature of the sulfonyl group could influence the electronic properties of the framework, which is relevant for applications in catalysis and sensing. The ability to introduce multiple functional groups in a single linker molecule offers a pathway to creating multifunctional porous materials with complex and precisely controlled properties.
Application in the Design and Fabrication of Molecular Sensors and Probes
The design of molecular sensors and probes relies on the integration of a recognition unit (receptor) and a signaling unit (transducer) into a single molecule or assembly. The signaling unit undergoes a measurable change in its photophysical or electrochemical properties upon binding of a specific analyte to the receptor.
This compound is a highly suitable scaffold for the construction of molecular sensors due to its distinct functional parts:
Signaling Unit: The dicyanobenzene core can act as a fluorophore or a chromophore. Its absorption and emission properties are sensitive to the local electronic environment.
Reactive Handle for Receptor Attachment: The sulfonyl chloride group is a key feature for synthetic design, providing a robust and efficient means to covalently attach a receptor moiety. Sulfonyl chlorides react readily with nucleophiles such as amines and phenols to form stable sulfonamide or sulfonate ester linkages, respectively. rsc.orgresearchgate.net
The synthetic strategy for creating a sensor based on this compound would involve a one-step reaction between this compound and a receptor molecule containing a suitable nucleophilic group (e.g., an amino or hydroxyl group). The choice of receptor determines the selectivity of the sensor for a particular analyte.
For example, a receptor with a cavity suitable for binding a metal ion could be attached. Upon binding of the metal ion, the electronic properties of the receptor would be altered, which in turn would modulate the fluorescence of the dicyanobenzene signaling unit, leading to a "turn-on" or "turn-off" fluorescent response. The strong electron-withdrawing nature of the dicyanobenzene sulfonamide unit can enhance the sensitivity of the probe.
The table below outlines the synthetic utility of the sulfonyl chloride group for the covalent attachment of functional units, a key step in the design of molecular probes and other functional materials.
| Reactant 1 | Reactant 2 (with Nucleophilic Group) | Resulting Linkage | Application Area |
| This compound | Amine-functionalized Receptor (e.g., crown ether, calixarene) | Sulfonamide | Ion Sensing |
| This compound | Hydroxyl-functionalized Biomolecule (e.g., peptide, sugar) | Sulfonate Ester | Biological Probing |
| This compound | Amino-functionalized Polymer | Sulfonamide | Functional Polymer Materials nih.govrsc.org |
| This compound | Amino-functionalized Surface (e.g., silica, nanoparticles) | Sulfonamide | Heterogeneous Sensors/Catalysts |
This table illustrates the prospective synthetic pathways for creating functional materials and sensors starting from this compound, based on established sulfonyl chloride chemistry.
Furthermore, the sulfonyl chloride group itself can be used in reactions that form the basis of a sensing mechanism. For instance, its reaction with specific nucleophiles could trigger a colorimetric or fluorometric response, making the parent molecule a reactive probe for the detection of those nucleophiles. The development of fluorescent probes for biologically relevant molecules like sulfinates has been an active area of research. rsc.org The reactivity of sulfonyl chlorides also allows for their use in the postsynthetic modification of materials like metal-organic frameworks (MOFs), introducing new functionalities for sensing applications. rsc.org
Computational and Theoretical Investigations into 2,6 Dicyanobenzene 1 Sulfonyl Chloride Chemistry
Electronic Structure Analysis and Molecular Orbital Theory of 2,6-Dicyanobenzene-1-sulfonyl chloride
A theoretical investigation into the electronic structure of this compound would provide fundamental insights into its reactivity and molecular properties. Such an analysis is typically performed using methods like Density Functional Theory (DFT).
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO acts as an electron acceptor, highlighting regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the two cyano groups and the sulfonyl chloride group is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The precise energy values and spatial distribution of these orbitals would require specific computational calculations, which are not currently available.
Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles of computational chemistry, as specific experimental or calculated data for this compound is not available in the searched literature.
| Molecular Orbital | Predicted Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | Low | Electron Donor |
| LUMO | Very Low | Electron Acceptor |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.netresearchgate.net
For this compound, it is anticipated that the most electron-deficient (blue, positive potential) region would be centered on the sulfur atom of the sulfonyl chloride group. This significant positive potential is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atoms of the cyano groups and the oxygen atoms would exhibit regions of high electron density (red, negative potential), making them potential sites for interaction with electrophiles or cations. The aromatic ring itself would likely show a complex potential distribution due to the competing effects of the substituents.
Reaction Mechanism Elucidation using Quantum Chemical Calculations
Quantum chemical calculations are instrumental in detailing the step-by-step mechanisms of chemical reactions, including the identification of intermediates and transition states.
Transition State Characterization for Key Synthetic Pathways and Transformations
Computational modeling can be employed to locate and characterize the transition state structures for reactions involving this compound. For instance, in a nucleophilic substitution reaction at the sulfur center, calculations would reveal the geometry and energy of the transition state, clarifying whether the reaction proceeds through a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. semanticscholar.org Such studies on various arenesulfonyl chlorides have shown that the mechanism can be influenced by the nature of the nucleophile and the substituents on the aromatic ring. semanticscholar.org
Prediction of Regioselectivity and Chemoselectivity Based on Energetic Landscapes
By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the regioselectivity and chemoselectivity of reactions involving this compound. For example, in reactions with multifunctional nucleophiles, calculations of the potential energy surface can determine whether the nucleophile will preferentially attack the sulfonyl group or one of the cyano groups. The calculated energy barriers for each pathway would indicate the most likely product.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational preferences of a molecule are key to its reactivity and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds.
For this compound, a key aspect would be the rotational barrier around the C-S bond, which would determine the orientation of the sulfonyl chloride group relative to the benzene (B151609) ring. Steric hindrance between the sulfonyl chloride group and the ortho-cyano groups would likely lead to a preferred non-planar conformation. Understanding these conformational dynamics is crucial for predicting how the molecule might interact with other molecules or bind to a receptor site. Theoretical calculations could map out the potential energy surface associated with this rotation, identifying the most stable conformations.
Rational Design Principles for Novel Derivatives and Reaction Pathways Based on Theoretical Predictions
Computational chemistry and theoretical predictions are powerful tools in modern chemical research, offering insights that guide the synthesis of novel molecules and the discovery of new reaction pathways. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of rational design based on theoretical predictions for analogous sulfonyl chloride-containing compounds can be extrapolated. These principles provide a framework for the prospective design of derivatives of this compound and the exploration of their potential reactivity.
Theoretical predictions, primarily through methods like Density Functional Theory (DFT), can be employed to model the electronic structure and reactivity of this compound. The presence of two electron-withdrawing cyano groups on the benzene ring is expected to significantly influence the electrophilicity of the sulfonyl chloride moiety. Computational analysis can quantify this effect by calculating parameters such as the partial atomic charges on the sulfur atom and the LUMO (Lowest Unoccupied Molecular Orbital) energy. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack, a key reaction pathway for sulfonyl chlorides.
Designing Novel Derivatives:
The rational design of novel derivatives of this compound can be guided by theoretical predictions of their potential biological activity or material properties. For instance, if the goal is to design enzyme inhibitors, molecular docking simulations can be performed. In this approach, the this compound scaffold can be computationally docked into the active site of a target protein. The binding affinity and mode of interaction can be predicted, and modifications to the scaffold can be virtually screened to enhance this binding. For example, substituting the cyano groups with other functionalities or introducing substituents at other positions on the benzene ring could be explored computationally to optimize interactions with the protein.
The following table illustrates hypothetical data that could be generated from such a computational screening for designing derivatives targeting a generic enzyme active site:
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent Compound | 2,6-dicyano | -7.5 | Hydrogen bond with Ser-214 |
| Derivative 1 | 2-cyano-6-nitro | -8.2 | Enhanced hydrogen bonding, pi-stacking |
| Derivative 2 | 2-cyano-6-amino | -6.8 | Unfavorable electrostatic interactions |
| Derivative 3 | 2,6-dichloro | -7.9 | Halogen bonding with Leu-150 |
This data, though hypothetical, demonstrates how theoretical predictions can guide the selection of promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Predicting Novel Reaction Pathways:
Beyond designing new molecules, computational methods can predict novel reaction pathways. For this compound, theoretical calculations can be used to explore its reactivity with a variety of nucleophiles beyond simple amines or alcohols. By calculating the activation energies for different potential reaction pathways, researchers can identify reactions that are kinetically feasible.
For example, the reaction of this compound with a novel bifunctional nucleophile could lead to the formation of complex heterocyclic structures. Computational modeling can elucidate the reaction mechanism, identify potential intermediates and transition states, and predict the most likely product. This predictive power can inspire the design of new synthetic methodologies.
The table below presents a hypothetical comparison of activation energies for different reaction pathways, showcasing how theoretical predictions could guide experimental efforts:
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Sulfonamide Formation | Ammonia | 15.2 | High |
| Esterification | Methanol | 18.5 | Moderate |
| [4+2] Cycloaddition | Diene | 35.8 | Low |
| Novel Ring Formation | Hydrazine (B178648) derivative | 22.1 | Moderate, worth exploring |
Future Research Directions and Emerging Avenues for 2,6 Dicyanobenzene 1 Sulfonyl Chloride
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis and reactions of sulfonyl chlorides are often highly exothermic and can involve difficult-to-handle reagents, making them ideal candidates for the enhanced safety and control offered by continuous flow chemistry. rsc.org The integration of 2,6-dicyanobenzene-1-sulfonyl chloride into automated synthesis and flow chemistry platforms represents a significant area for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing the strong exotherms associated with sulfonyl chloride reactions. nih.govchemrxiv.org This precise control can lead to improved yields, higher selectivity, and a better safety profile by minimizing thermal runaway risks. rsc.org
| Parameter | Conventional Batch Processing | Flow Chemistry Approach | Anticipated Advantage for this compound |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area-to-volume ratio | High surface area-to-volume ratio in microreactors | Superior control of exothermic sulfonylation reactions, preventing byproduct formation. nih.gov |
| Safety | Potential for thermal runaway and accumulation of hazardous reagents | Small reactor volumes minimize risk; enables use of hazardous reagents under controlled conditions. rsc.org | Safer handling and reactions, especially during chlorosulfonation or subsequent amidation. |
| Mixing | Often inefficient, leading to local concentration gradients | Efficient and rapid mixing | Increased reaction rates and improved product uniformity. nih.gov |
| Scalability | Complex and non-linear scale-up | Linear scalability by running longer or using parallel reactors ("numbering-up") | Predictable and faster transition from lab-scale synthesis to larger production. researchgate.net |
Exploration of Bioorthogonal Reactivity and Bioconjugation Methodologies (purely chemical)
The sulfonyl chloride moiety is a reactive electrophile capable of forming stable sulfonamide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. This fundamental reactivity opens avenues for exploring this compound in bioconjugation, purely from a chemical reactivity perspective. Future research could focus on its utility as a chemical handle to attach payloads or reporter molecules to biomolecules. google.com
The dicyanobenzene core could serve as a unique scaffold, potentially influencing the stability, solubility, and spectroscopic properties of the resulting conjugate. Methodologies could be developed to exploit the reactivity of this specific sulfonyl chloride for chemoselective ligation. While cysteine bioconjugation is common, targeting other nucleophilic residues like lysine with highly reactive sulfonyl chlorides provides an alternative strategy. google.com The development could focus on creating chemical probes to identify reactive sites on proteins or to synthesize antibody-drug conjugates in a controlled, chemical setting. google.com
Development of Circular Economy Approaches for Sustainable Utilization and Recycling
Modern organic chemistry places increasing emphasis on sustainability and the principles of a circular economy. researchgate.net Future research concerning this compound should include the development of more sustainable synthetic routes and the recycling of byproducts. Traditional sulfonation and chlorination processes can be inefficient and generate significant hazardous waste. researchgate.netresearchgate.net
Research into greener synthetic methods could focus on alternatives to harsh chlorinating agents. For instance, methods using N-chlorosuccinimide (NCS) have been developed for other sulfonyl chlorides, where the succinimide (B58015) byproduct can be recovered and recycled back into NCS, significantly improving the process mass intensity. organic-chemistry.org Applying such principles to the synthesis of this compound could drastically reduce waste. Furthermore, managing off-gases like HCl, a common byproduct, by converting them into saleable products like hydrochloric acid is another key aspect of sustainable process design that could be investigated. researchgate.net
| Sustainability Aspect | Traditional Approach | Potential Circular Economy Approach | Reference Research |
|---|---|---|---|
| Chlorinating Reagent | Thionyl chloride, chlorosulfonic acid | N-Chlorosuccinimide (NCS) with byproduct recycling | organic-chemistry.org |
| Byproduct Management | Neutralization of acidic off-gases (e.g., HCl, SO₂) leading to salt waste | Capture and conversion of HCl to commercial hydrochloric acid; recycling of SO₂ | researchgate.net |
| Solvent Use | Use of large volumes of hazardous solvents | Implementation in continuous flow to reduce solvent volume; use of greener solvents | researchgate.netresearchgate.net |
| Atom Economy | Often low due to use of coupling reagents or harsh conditions | Catalytic routes and processes with recyclable reagents to maximize atom efficiency | researchgate.net |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling and Structural Dynamics
To fully understand and optimize the reactions of this compound, advanced monitoring techniques are essential. Future research can leverage a suite of spectroscopic methods for real-time, in situ analysis of reaction kinetics and mechanisms. numberanalytics.com Techniques like Raman and infrared (IR) spectroscopy are powerful for probing the vibrational modes of molecules, allowing for the direct tracking of reactant consumption and product formation without disturbing the reaction. mdpi.com
For deeper mechanistic insights, time-resolved infrared (TRIR) spectroscopy could be employed to study reaction dynamics on ultrafast timescales. numberanalytics.com Hyphenated methods, such as coupling chromatography with IR spectroscopy, would allow for the separation and identification of complex reaction mixtures and transient intermediates. numberanalytics.com The integration of these analytical tools, particularly within miniaturized microfluidic systems, can provide unprecedented detail on structural changes and molecular interactions during the course of a reaction, facilitating rapid optimization and deeper mechanistic understanding. numberanalytics.comspectroscopyonline.com
| Spectroscopic Technique | Potential Research Application for this compound | Type of Insight Gained |
|---|---|---|
| Raman Spectroscopy | In situ monitoring of sulfonamide formation or catalytic cycles. | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com |
| Infrared (IR) Spectroscopy | Tracking the disappearance of the S-Cl bond and appearance of C-N or S-O bonds. | Functional group conversion, reaction kinetics. mdpi.com |
| 2D-IR Spectroscopy | Studying molecular interactions and structural changes during a reaction. | Detailed understanding of reaction dynamics and solvent effects. numberanalytics.com |
| Mass Spectrometry (ESI-MS) | Characterization of products and intermediates in complex mixtures. | Structural confirmation and identification of low-concentration species. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Online monitoring of reaction progress in a flow system. | Quantitative analysis of reaction conversion and selectivity. researchgate.net |
Unexplored Catalytic Roles and Synergistic Transformations with Other Reagents
The reactivity of sulfonyl chlorides can be significantly expanded through catalysis. A promising future direction for this compound is the exploration of its role in novel catalytic cycles, particularly those involving the generation of sulfonyl radicals. acs.orgnih.gov Visible-light photocatalysis has emerged as a mild and powerful method to generate sulfonyl radicals from sulfonyl chlorides. nih.govresearchgate.net These radicals can then participate in a wide range of transformations, such as the hydrosulfonylation of alkenes and alkynes. acs.orgresearchgate.net
The strong electron-withdrawing nature of the dicyano-substituted aryl ring could make this compound an excellent precursor for a highly electrophilic sulfonyl radical, potentially leading to unique reactivity. Future work could investigate its use in copper-catalyzed or manganese-catalyzed couplings with unsaturated systems to synthesize complex dienyl sulfones or β-chlorosulfones. researchgate.net Furthermore, exploring its synergistic transformations, where it acts not just as a substrate but potentially as a co-catalyst or activating agent in more complex, multi-component reactions, remains a rich field for discovery. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2,6-dicyanobenzene-1-sulfonyl chloride?
- Methodological Answer : A common approach involves reacting 2,6-dicyanobenzene with chlorosulfonic acid under controlled conditions. For example, a procedure analogous to the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride () can be adapted:
Add chlorosulfonic acid dropwise to the precursor at 0°C.
Stir the mixture at low temperature (1–2 h) followed by gradual warming to room temperature.
Quench the reaction in ice water to precipitate the product.
- Key Variables : Temperature control and stoichiometric ratios are critical to avoid side reactions like over-sulfonation.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact ( ).
- Ventilation : Use a fume hood during synthesis due to potential release of HCl gas.
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal ( ).
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : Use / NMR to verify cyano (-CN) and sulfonyl (-SOCl) group positions. Compare with NIST spectral data for structurally similar dichlorobenzenesulfonyl chlorides ( ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+Na] peak) using high-resolution MS.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in derivative synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., dichloromethane vs. THF), reaction time, and catalysts (e.g., Lewis acids). For example, highlights temperature-dependent yield variations (38% at 0°C vs. room temperature).
- In Situ Monitoring : Use FTIR to track sulfonyl chloride formation and identify side products.
Q. How should researchers address contradictions in spectroscopic data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR).
- Methodological Audit : Compare experimental conditions (e.g., solvent effects on NMR shifts) and instrument calibration ().
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model the electronic environment of the sulfonyl chloride group using software like Gaussian. The SMILES notation (e.g., C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl in ) can guide input structures.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack.
Q. What strategies elucidate reaction mechanisms involving transient intermediates?
- Methodological Answer :
- Trapping Experiments : Introduce scavengers like DABCO to stabilize reactive intermediates.
- Kinetic Isotope Effects : Use -labeled water to track hydrolysis pathways of the sulfonyl chloride group.
Storage and Stability
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Moisture Control : Store in a desiccator with PO to avoid hydrolysis.
- Temperature : Keep at –20°C in amber vials to mitigate thermal/photo-degradation (analogous to storage guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
